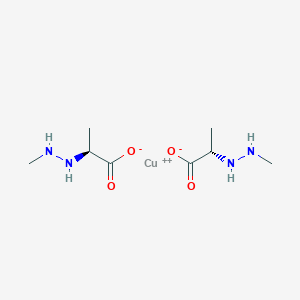
Methylaminoalanine-copper(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methylaminoalanine-copper(II) is a complex compound formed by the combination of methylaminoalanine and copper(II) ions. This compound has been the subject of scientific research due to its potential applications in various fields, including biochemistry, medicine, and materials science.
Mécanisme D'action
The mechanism of action of methylaminoalanine-copper(II) is not fully understood, but it is believed to involve the interaction between the copper(II) ions and the amino acid residues in the methylaminoalanine molecule. This interaction may result in the formation of reactive oxygen species, which can cause oxidative damage to cells and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
Methylaminoalanine-copper(II) has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the growth of cancer cells and protect cells from oxidative damage. In vivo studies have shown that methylaminoalanine-copper(II) can reduce the growth of tumors in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methylaminoalanine-copper(II) in lab experiments is its simplicity of synthesis. This compound can be easily prepared using standard laboratory techniques, making it accessible to a wide range of researchers. However, one of the limitations of using this compound is its potential toxicity. Copper(II) ions can be toxic to cells at high concentrations, and care must be taken to ensure that the concentration of methylaminoalanine-copper(II) used in experiments is not toxic to cells.
Orientations Futures
There are a number of future directions for research on methylaminoalanine-copper(II). One area of interest is the development of new materials based on this compound. Methylaminoalanine-copper(II) has been shown to have unique properties that could be exploited in the development of new materials with novel properties. Another area of interest is the use of this compound in cancer treatment. Further research is needed to fully understand the mechanism of action of methylaminoalanine-copper(II) in cancer cells and to develop new treatments based on this compound.
Méthodes De Synthèse
The synthesis of methylaminoalanine-copper(II) can be achieved by mixing solutions of copper(II) sulfate and methylaminoalanine in the appropriate molar ratio. The resulting solution is then stirred and heated until the complex compound is formed. This synthesis method has been widely used in scientific research due to its simplicity and efficiency.
Applications De Recherche Scientifique
Methylaminoalanine-copper(II) has been extensively studied for its potential applications in various fields. In biochemistry, this compound has been shown to have antioxidant properties, which can help prevent oxidative damage to cells. In medicine, methylaminoalanine-copper(II) has been investigated for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells. In materials science, this compound has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
124608-37-3 |
|---|---|
Nom du produit |
Methylaminoalanine-copper(II) |
Formule moléculaire |
C8H18CuN4O4 |
Poids moléculaire |
297.8 g/mol |
Nom IUPAC |
copper;(2S)-2-(2-methylhydrazinyl)propanoate |
InChI |
InChI=1S/2C4H10N2O2.Cu/c2*1-3(4(7)8)6-5-2;/h2*3,5-6H,1-2H3,(H,7,8);/q;;+2/p-2/t2*3-;/m00./s1 |
Clé InChI |
PNHSEZIFQKZGSO-QHTZZOMLSA-L |
SMILES isomérique |
C[C@@H](C(=O)[O-])NNC.C[C@@H](C(=O)[O-])NNC.[Cu+2] |
SMILES |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |
SMILES canonique |
CC(C(=O)[O-])NNC.CC(C(=O)[O-])NNC.[Cu+2] |
Synonymes |
alpha-amino-beta-methylaminopropionic acid copper(II) complex L-BMMA-copper(II) L-MeDAP-copper(II) methylamino-L-alanine-copper methylaminoalanine-copper(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate](/img/structure/B220325.png)
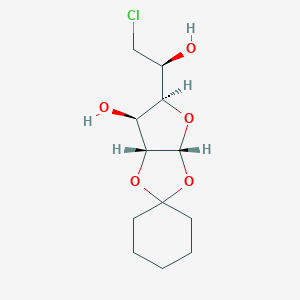
![1,4-Bis[(2-methylphenyl)acetyl]piperazine](/img/structure/B220337.png)

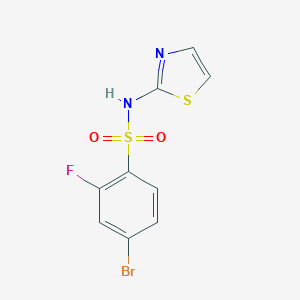
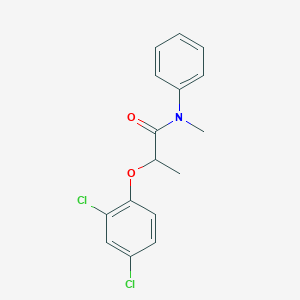
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)

![Ethyl 1-[(4-chlorophenyl)acetyl]piperidine-4-carboxylate](/img/structure/B220353.png)
![N-[(2-chlorophenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B220355.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)
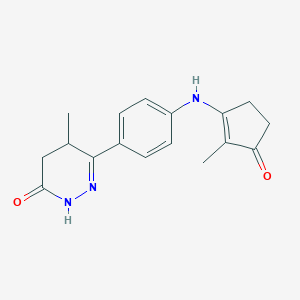
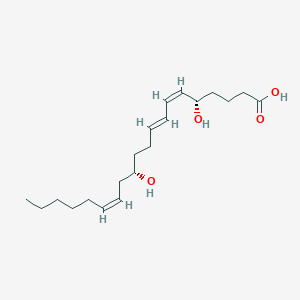
![2-[[[(6S)-2,6-diamino-3-[[(2S)-2-amino-3-(3-hydroxyphenyl)propanoyl]-methylamino]-5-oxoheptanoyl]-[(E)-[5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-ylidene]methyl]carbamoyl]amino]-3-phenylpropanoic acid](/img/structure/B220457.png)